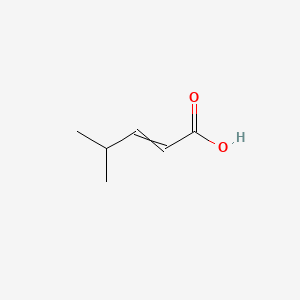

2-Pentenoic acid, 4-methyl-

Description

BenchChem offers high-quality 2-Pentenoic acid, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentenoic acid, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXMQCWUWZZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065035 | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-71-8 | |

| Record name | 4-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-pentenoic Acid: A Versatile Michael Acceptor & Leucine Surrogate in Drug Design

The following technical guide details the chemical properties, synthesis, and applications of 4-Methyl-2-pentenoic acid (CAS 10321-71-8).

Executive Summary

4-Methyl-2-pentenoic acid (CAS 10321-71-8), often referred to as isopropylacrylic acid, is an

This guide provides a technical deep-dive for medicinal chemists, focusing on its synthesis via the Knoevenagel-Doebner condensation, its spectroscopic fingerprint, and its application as a pharmacophore in the synthesis of bioactive lactams and angiogenesis inhibitors (e.g., Luminacin D).

Chemical Profile & Physical Properties[1][2][3][4][5]

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored due to the steric bulk of the isopropyl group.

| Property | Data |

| CAS Number | 10321-71-8 |

| IUPAC Name | (2E)-4-methylpent-2-enoic acid |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 203–204 °C (at 760 mmHg); 116 °C (at 20 mmHg) |

| Density | 0.95–0.96 g/mL (at 25 °C) |

| Solubility | Soluble in ethanol, ether, organic solvents; Slightly soluble in water |

| pKa | ~4.5 (Estimated for |

| Flash Point | 87–90 °C |

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is critical for validating synthesis and purity. The large coupling constant (

Nuclear Magnetic Resonance (NMR) Fingerprint

Solvent: CDCl₃ | Frequency: 500 MHz[1]

-

δ 7.06 ppm (1H, dd, J = 15.7, 6.5 Hz): The

-proton (C3). The large coupling ( -

δ 5.80 ppm (1H, d, J = 15.7 Hz): The

-proton (C2). Shifted upfield due to conjugation with the carbonyl. -

δ 2.50 ppm (1H, m): The methine proton of the isopropyl group (C4).[1]

-

δ 1.09 ppm (6H, d, J = 6.7 Hz): The two methyl groups of the isopropyl moiety.[1]

Mass Spectrometry (MS)

-

Molecular Ion: m/z 114 [M]+[2]

-

Base Peak: Often m/z 99 [M - CH₃]+ or fragmentation of the carboxyl group.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most robust laboratory-scale synthesis involves the condensation of isobutyraldehyde with malonic acid in the presence of pyridine (acting as both solvent and base) and a catalytic amount of piperidine. This method, known as the Doebner modification , promotes simultaneous condensation and decarboxylation.

Reagents

-

Isobutyraldehyde (2-Methylpropanal): 1.0 equiv.

-

Malonic Acid: 1.2 equiv.

-

Pyridine: Solvent volume (anhydrous).

-

Piperidine: Catalytic (0.1 equiv).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Malonic Acid (1.2 equiv) in Pyridine (approx. 2 mL per mmol of aldehyde).

-

Addition: Add Isobutyraldehyde (1.0 equiv) followed by catalytic Piperidine.

-

Reaction: Heat the mixture to 90–100 °C for 3–4 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Workup:

-

Cool the reaction mixture to

. -

Acidify carefully with concentrated HCl (dropwise) until pH < 2 (to protonate the carboxylate and convert pyridine to pyridinium salt).

-

Extract with Diethyl Ether (

).

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Distillation: Purify the crude oil via vacuum distillation (bp ~116 °C at 20 mmHg) to obtain the pure (E)-acid.

-

Mechanism & Pathway Visualization

Caption: The Doebner modification of the Knoevenagel condensation facilitates a one-pot synthesis of the target acid via sequential aldol condensation and decarboxylation.

Applications in Drug Development[7]

Leucine & Valine Mimicry

The isopropyl group at the

-

Peptidomimetics: When coupled to amines, the resulting amide introduces a conformationally restricted hydrophobic motif, useful for probing hydrophobic pockets in enzymes (e.g., proteases).

-

Biosynthetic Precursor: It acts as a starter unit in the biosynthesis of Ansalactam A and other polyketides, where the isopropyl branch is critical for biological recognition.

Michael Acceptor Reactivity

The

-

Covalent Inhibition: While less reactive than acrylamides, the steric bulk of the isopropyl group tunes the electrophilicity, potentially reducing off-target toxicity in covalent drug design.

-

Synthesis of

-Lactams: Reaction with amines followed by cyclization allows for the rapid construction of lactam cores, common in antibiotic and neurological drug scaffolds.

Case Study: Luminacin D Synthesis

Luminacin D is a potent angiogenesis inhibitor.[3] 4-Methyl-2-pentenoic acid is utilized as a core building block to establish the branched-chain fatty acid backbone. Its stereochemical integrity (E-isomer) is vital for the subsequent asymmetric allylation steps that define the molecule's activity.

Reactivity Logic Map

Caption: Strategic utility of 4-Methyl-2-pentenoic acid in generating diverse pharmacological scaffolds.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

-

Precautionary Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Inhalation: Use in a fume hood. The compound has a pungent, fatty-acid odor.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation or polymerization (though generally stable).

-

References

-

Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112103, 4-Methyl-2-pentenoic acid. Retrieved from [Link]

-

Synthesis (Knoevenagel-Doebner): Liston, E., et al. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Biosynthetic Application: Wilson, M. C., et al. (2011). Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A. Journal of Natural Products. Retrieved from [Link]

-

Drug Development (Angiogenesis): University of Southampton. (2012). Synthesis of Luminacin D and analogues. ePrints Soton. Retrieved from [Link]

-

Flavor & Fragrance Data: The Good Scents Company. (2024).[4][5][6] 4-methyl-2-pentenoic acid.[7][8][2][1][9][6][10][11][12][13][14][15] Retrieved from [Link]

Sources

- 1. Structure and biosynthesis of the marine streptomycete ansamycin ansalactam A and its distinctive branched chain polyketide extender unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-METHYL-2-PENTENOIC ACID(10321-71-8) IR Spectrum [m.chemicalbook.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. Buy (Z)-4-Methylpent-2-enoic acid | 1775-44-6 [smolecule.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 11. epdf.pub [epdf.pub]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. WO2008004788A1 - Novel derivatives of cyclic compound and the use thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Natural Occurrence of 4-Methyl-2-Pentenoic Acid in Black Tea Volatiles

Executive Summary

This technical guide provides a comprehensive analysis of 4-methyl-2-pentenoic acid (CAS: 10321-71-8), a potent volatile organic compound (VOC) identified in the aroma profile of black tea (Camellia sinensis). While present in trace quantities, its low odor threshold and distinct "fatty-fruity" to "cheesy" sensory character make it a critical determinant of the complex "fermented" bouquet of black tea.

For drug development professionals, this compound represents a naturally occurring methyl-branched fatty acid scaffold with documented antifungal activity and potential as a metabolic probe. This guide details its physicochemical profile, biosynthetic origin via amino acid degradation, validated analytical protocols for trace quantification, and relevant bioactivity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

4-Methyl-2-pentenoic acid is a short-chain, branched, unsaturated carboxylic acid. Its structural rigidity, conferred by the conjugated double bond, influences both its sensory interaction and metabolic stability.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 4-Methylpent-2-enoic acid |

| Common Name | |

| CAS Registry Number | 10321-71-8 |

| Molecular Formula | |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 203–204 °C (at 760 mmHg) |

| pKa | ~4.70 (25 °C) |

| LogP | 1.68 (Lipophilic) |

| Odor Description | Fatty, fruity, sweaty, cheese-like (concentration-dependent) |

| Solubility | Soluble in ethanol, ether; slightly soluble in water (8.1 g/L) |

Biosynthesis & Formation Mechanism in Black Tea

The formation of 4-methyl-2-pentenoic acid in black tea is distinct from the enzymatic hydrolysis seen in green tea. It is primarily a product of the oxidation and fermentation processes that define black tea manufacturing.

Precursor Pathways

The primary route is hypothesized to be the Strecker degradation of branched-chain amino acids, specifically Leucine , followed by oxidation and aldol condensation events during the "fermentation" (enzymatic oxidation) stage.

-

Strecker Degradation: Leucine reacts with dicarbonyls (from Maillard reactions) to form 3-methylbutanal.

-

Aldol Condensation: 3-methylbutanal can undergo condensation with acetaldehyde (abundant in tea) to form 4-methyl-2-pentenal.

-

Oxidation: The aldehyde group of 4-methyl-2-pentenal is oxidized to the carboxylic acid, yielding 4-methyl-2-pentenoic acid.

Alternatively, lipid oxidation of unsaturated fatty acids in the tea leaf membrane can yield short-chain fragments that rearrange to form branched acids, though the amino acid pathway is more kinetically favored during the thermal drying steps.

Formation Pathway Diagram

Figure 1: Proposed biosynthetic pathway of 4-methyl-2-pentenoic acid via Strecker degradation of Leucine.

Analytical Methodology: Extraction & Quantification

Due to the trace nature (ppb/ppm range) and polarity of 4-methyl-2-pentenoic acid, standard headspace analysis often yields poor recovery. A rigorous protocol utilizing Simultaneous Distillation Extraction (SDE) or Solid Phase Microextraction (SPME) followed by GC-MS is required.

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

Recommended for high-fidelity recovery of polar acids.

-

Sample Prep: Brew 50g of black tea in 500mL boiling distilled water for 10 mins. Filter to remove solids.

-

Extraction: Transfer filtrate to a SAFE apparatus. Extract with dichloromethane (

) for 2 hours under high vacuum ( -

Concentration: Dry the organic phase over anhydrous

and concentrate to 100 -

Derivatization (Optional but Recommended): Treat with diazomethane to form methyl esters if peak tailing is observed on non-polar columns.

Protocol B: Headspace SPME (Rapid Screening)

Recommended for high-throughput screening.

-

Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30

) to capture both polar and volatile components. -

Incubation: Place 2g tea powder + 5mL NaCl saturated water in a 20mL vial. Equilibrate at 60°C for 15 mins.

-

Extraction: Expose fiber to headspace for 40 mins at 60°C with agitation (250 rpm).

-

Desorption: 5 mins at 250°C in the GC injector (splitless mode).

GC-MS Quantification Parameters

Table 2: Instrumental Parameters

| Component | Setting |

| Column | DB-FFAP or HP-INNOWax (Polar) |

| Dimensions | 60 m |

| Carrier Gas | Helium (1.0 mL/min, constant flow) |

| Oven Program | 40°C (5 min) |

| Ion Source | EI (70 eV), 230°C |

| Scan Range | 35–350 amu |

| Target Ions (m/z) | 114 (Molecular Ion), 99 ( |

| Retention Index (RI) | ~1955 (Polar column), ~1015 (Non-polar DB-5) |

Analytical Workflow Diagram

Figure 2: Decision matrix and workflow for the extraction and quantification of 4-methyl-2-pentenoic acid.

Sensory Impact & Bioactivity

Sensory Profile

In black tea, 4-methyl-2-pentenoic acid acts as a modulator .

-

Low Concentration (<50 ppb): Contributes to the "body" and "ripe fruit" notes.

-

High Concentration (>100 ppb): Introduces "sweaty," "cheesy," or "pungent" off-notes.

-

Odor Activity Value (OAV): Despite low abundance, its low threshold (estimated in water at ~100 ppb) means it often has an OAV > 1, making it a key odorant.

Relevance to Drug Development

While primarily a flavor compound, the structure of 4-methyl-2-pentenoic acid holds pharmacological interest:

-

Antifungal Activity: Research indicates that methyl-branched fatty acids can inhibit fatty acid biosynthesis in certain fungi (Myrothecium verrucaria). The

-unsaturation combined with the methyl branch acts as a Michael acceptor, potentially covalently modifying active sites of enzymes. -

Metabolic Stability: The methyl branching at the C4 position hinders

-oxidation, potentially increasing the metabolic half-life compared to straight-chain analogs. This makes it a useful scaffold for designing lipid-mimetic drugs with enhanced stability.

References

-

Identification of Volatile Compounds in Tea

- Sensory Properties & Chemistry

-

Analytical Protocols (GC-MS/Flavoromics)

-

Bioactivity & Synthesis

Sources

Introduction: The Significance of Thermodynamic Data for 4-Methyl-2-Pentenoic Acid

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Methyl-2-Pentenoic Acid (Liquid Phase)

4-Methyl-2-pentenoic acid is an unsaturated carboxylic acid with applications in organic synthesis, serving as a potential intermediate in the production of pharmaceuticals and agrochemicals.[1] Its structural features, including a carboxylic acid functional group and a carbon-carbon double bond, impart specific reactivity that is valuable in synthetic chemistry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of this compound in its liquid phase is critical. This data governs reaction equilibria, predicts the spontaneity of processes (Gibbs free energy), and informs safety protocols and process design by defining parameters like heat release and vapor pressure.

This guide provides a comprehensive overview of the known physicochemical properties of 4-methyl-2-pentenoic acid. Due to the scarcity of published experimental thermodynamic data for this specific molecule, this document places a strong emphasis on the established experimental and computational methodologies required to obtain these crucial parameters. This approach is designed to empower researchers to generate the necessary data for their specific applications, ensuring both scientific rigor and practical utility.

Physicochemical Properties of 4-Methyl-2-Pentenoic Acid

A summary of the available physical and chemical properties for 4-methyl-2-pentenoic acid is presented below. This data provides a foundational understanding of the substance under standard conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Melting Point | 34.00 to 35.00 °C @ 760.00 mm Hg | The Good Scents Company[3] |

| Boiling Point | 203.00 to 204.00 °C @ 760.00 mm Hg | The Good Scents Company, PubChem[2][3] |

| Specific Gravity | 0.95000 to 0.96000 @ 25.00 °C | The Good Scents Company[3] |

| Refractive Index | 1.44200 to 1.45300 @ 20.00 °C | The Good Scents Company[3] |

| Vapor Pressure | 0.052000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |

| Solubility | Slightly soluble in water; soluble in alcohol | The Good Scents Company, PubChem[2][3] |

| pKa (Strongest Acidic) | 5.12 (Predicted) | FooDB[4] |

Core Thermodynamic Data: Current Status and Analogues

A study on 4-pentenoic acid utilized combustion calorimetry to determine its liquid-phase enthalpy of formation and a transfer method to measure its vapor pressure and enthalpy of vaporization.[5] These experimental approaches are directly applicable to the study of 4-methyl-2-pentenoic acid.

Part 1: Experimental Determination of Thermodynamic Properties

The acquisition of precise thermodynamic data is fundamentally an experimental endeavor. The following section details the authoritative protocols for determining key thermodynamic parameters for a liquid-phase organic acid.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value. For organic compounds, it is most reliably determined via bomb calorimetry, which measures the enthalpy of combustion (ΔcH°).

Causality Behind Experimental Choices: A bomb calorimeter is a constant-volume system. The measured energy change is the internal energy of combustion (ΔcU). This value is then corrected to obtain the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law and known enthalpies of formation for CO₂(g) and H₂O(l). The choice of a high-pressure oxygen environment ensures complete and rapid combustion, a prerequisite for accurate measurements.

Generalized Protocol for Bomb Calorimetry:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 4-methyl-2-pentenoic acid is placed in a crucible inside the bomb. A known length of ignition wire is positioned in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a precisely measured mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition & Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

System Validation: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Analysis: The raw temperature data is used to calculate the total heat released. Corrections are made for the heat of ignition wire combustion and the formation of minor byproducts like nitric acid.[5] The resulting ΔcU is converted to ΔcH°, and ΔfH° is calculated.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. For the liquid phase, it is a critical parameter for heat transfer calculations.

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature. This differential measurement provides high sensitivity and allows for the precise determination of Cp. A three-step method (baseline, standard, sample) is a self-validating protocol that corrects for instrumental artifacts.

Generalized Protocol for Heat Capacity Measurement by DSC:

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 150°C at a controlled rate of 10°C/min) to obtain the instrumental baseline.

-

Standard Run: A standard material with a known heat capacity, such as sapphire, is placed in the sample pan and the temperature program is repeated.

-

Sample Run: The standard is replaced with a precisely weighed sample of 4-methyl-2-pentenoic acid and the program is run a final time.

-

Calculation: The heat capacity of the sample at a given temperature (Cp,S) is calculated using the following equation, which compares the heat flow (HF) signals and masses (m) of the sample (S), standard (Std), and baseline (B): Cp,S = Cp,Std * (m_Std / m_S) * (HF_S - HF_B) / (HF_Std - HF_B)

Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be derived from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation.

Causality Behind Experimental Choices: The Clausius-Clapeyron equation links vapor pressure, temperature, and enthalpy of vaporization. By measuring the vapor pressure at several different temperatures, one can plot ln(P) versus 1/T. The slope of this line is equal to -ΔvapH°/R (where R is the gas constant), providing a robust method for determining the enthalpy of vaporization.

Generalized Protocol for Vapor Pressure Measurement:

-

Apparatus: A system capable of controlling temperature and measuring low pressures is used, such as the transfer method mentioned for 4-pentenoic acid.[5]

-

Equilibration: The liquid sample is placed in the apparatus and allowed to reach thermal and phase equilibrium at a set temperature.

-

Measurement: The vapor pressure of the sample is measured using a suitable pressure transducer.

-

Temperature Variation: Steps 2 and 3 are repeated across a range of temperatures (e.g., for 4-pentenoic acid, the range was 289–324 K).[5]

-

Data Analysis: The natural logarithm of the measured pressures is plotted against the inverse of the absolute temperatures. A linear regression is performed on the data to find the slope, from which ΔvapH° is calculated.

Part 2: Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a powerful and reliable alternative for predicting thermodynamic properties.

Causality Behind Computational Choices: Modern computational chemistry methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) model chemistries, are designed to approximate the exact solution of the Schrödinger equation with high accuracy.[6][7] These methods systematically account for electron correlation and use basis set extrapolations to achieve chemical accuracy (typically within 1-2 kcal/mol or 4-8 kJ/mol for enthalpies of formation).[6][7] They are the authoritative standard for computational thermochemistry.

Generalized Workflow for Computational Thermochemistry:

-

Structure Optimization: The 3D molecular structure of 4-methyl-2-pentenoic acid is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-311+G(3df,2p)).

-

Vibrational Frequencies: A frequency calculation is performed on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

High-Level Single-Point Energy Calculation: A series of high-accuracy single-point energy calculations are performed on the optimized geometry using the components of a chosen model chemistry (e.g., G3, G3B3, or CBS-QB3).[6]

-

Thermochemical Calculation: The results from steps 2 and 3 are combined to yield the total enthalpy and Gibbs free energy of the molecule in the ideal gas phase.

-

Calculation of ΔfH°: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The isodesmic approach, which conserves bond types, often yields more accurate results by canceling systematic errors.

-

Phase Correction: To obtain data for the liquid phase, the calculated gas-phase enthalpy of formation must be corrected using an experimentally determined or accurately estimated enthalpy of vaporization (ΔvapH°). ΔfH°(liquid) = ΔfH°(gas) - ΔvapH°

Caption: Workflow for computational prediction of thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for liquid 4-methyl-2-pentenoic acid is limited, this guide provides the authoritative framework for its determination. For researchers and drug development professionals, the combination of established experimental protocols—bomb calorimetry for enthalpy of formation, DSC for heat capacity, and vapor pressure measurements for enthalpy of vaporization—and high-accuracy computational methods offers a robust, dual-pronged approach to acquiring the necessary data. By following these validated methodologies, scientists can confidently generate the thermodynamic parameters essential for advancing their research, optimizing chemical processes, and ensuring safe and efficient development pipelines.

References

-

Emel'yanenko, V. N., & Verevkin, S. P. (2008). The thermodynamic properties of 4-pentenoic acid. Russian Journal of Physical Chemistry A, 82(9), 1522–1528. [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved February 10, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. Retrieved February 10, 2026, from [Link]

-

FooDB. (2019). Compound: 4-Methyl-2-pentenoic acid (FDB008176). Retrieved February 10, 2026, from [Link]

-

KabO, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermochimica Acta. Published by InTech. [Link]

-

Fisher Scientific. (n.d.). 4-Methyl-2-pentenoic Acid (stabilized with HQ) 97.0+%, TCI America™. Retrieved February 10, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid (CAS 591-80-0). Retrieved February 10, 2026, from [Link]

-

Ribeiro da Silva, M. A. V. (2019). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. ResearchGate. [Link]

-

Cioslowski, J., Schimeczek, M., & Liu, G. (2001). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Chemical Physics, 115(3), 1357-1368. [Link]

-

Kabo, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. InTech. [Link]

-

Save My Exams. (n.d.). Physical Properties of Carboxylic Acids. Retrieved February 10, 2026, from [Link]

-

Coman, G., & Muntean, V. (2014). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. ResearchGate. [Link]

-

MasterTheContent.com. (2014, October 30). DAT: Properties of carboxylic Acids - Part 2A [Video]. YouTube. [Link]

-

Department of Chemistry, University of Massachusetts. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. [Link]

-

Atkins, P., & de Paula, J. (2006). Atkins' Physical Chemistry (8th ed.). Oxford University Press. [Link]

Sources

- 1. CAS 10321-71-8: 4-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]

- 4. Showing Compound 4-Methyl-2-pentenoic acid (FDB008176) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Solubility Dynamics of 4-Methyl-2-Pentenoic Acid: A Physicochemical Analysis

Executive Summary

4-methyl-2-pentenoic acid (CAS 10321-71-8) represents a classic amphiphilic small molecule, featuring a hydrophobic isopropyl tail and a hydrophilic carboxylic acid head group.[1] Its solubility behavior is non-monotonic, governed by a competition between dimerization in nonpolar environments and ionization/hydrogen bonding in polar media. This guide provides a mechanistic breakdown of these solubility profiles, supported by experimental protocols for accurate determination in drug development and synthetic applications.

Molecular Architecture & Solvation Thermodynamics[1]

To predict solubility, one must first understand the solute's structural competition. 4-methyl-2-pentenoic acid exists in a delicate balance defined by its partition coefficient (LogP ~1.[1]68) and acid dissociation constant (pKa ~4.7).

The Amphiphilic Conflict

-

Hydrophobic Domain (The Tail): The 4-methyl-2-pentenyl chain is nonpolar.[1] In water, this group disrupts the hydrogen-bonding network of the solvent, creating an entropic penalty (the hydrophobic effect) that limits solubility to approximately 5.4–8.5 g/L.

-

Hydrophilic Domain (The Head): The carboxylic acid moiety (-COOH) acts as both a hydrogen bond donor and acceptor. In nonpolar solvents, this group drives self-association.

Solvation Mechanisms

The solubility mechanism switches entirely based on the solvent's dielectric constant (

-

In Nonpolar Solvents (Hexane, Ether,

): The primary thermodynamic driver is Enthalpic Stabilization via Dimerization . The carboxylic acid groups of two monomers face each other, forming a cyclic eight-membered ring held together by two strong hydrogen bonds (~14 kcal/mol bond energy). This effectively "hides" the polar head groups, presenting a lipophilic exterior to the solvent. -

In Polar Solvents (Water, Methanol,

): The driver is Solvation and Ionization .-

Low pH (pH < pKa): The molecule remains protonated. Solubility is driven by H-bonding between the -COOH and solvent molecules.[1]

-

High pH (pH > pKa): The molecule deprotonates to the carboxylate anion (-COO⁻). Ion-dipole interactions dominate, increasing solubility by orders of magnitude.

-

Visualization of Solvation States

Figure 1: Mechanistic pathways of 4-methyl-2-pentenoic acid solvation.[1] In nonpolar media, dimerization dominates. In polar basic media, ionization drives high solubility.

Physicochemical Data Summary

The following values are critical for calculating extraction efficiency and formulation stability.

| Property | Value | Context | Source |

| CAS Number | 10321-71-8 | Specific to 4-methyl-2-pentenoic acid | [1] |

| pKa | 4.70 – 5.12 | Acid dissociation constant | [2] |

| LogP (Octanol/Water) | 1.63 – 1.68 | Lipophilicity index | [1][5] |

| Water Solubility | 5.4 – 8.5 g/L | @ 25°C, pH dependent | [2][5] |

| Organic Solubility | High | Miscible in Ethanol, Ether, Acetone | [4] |

| Boiling Point | 203 – 204°C | @ 760 mmHg | [1] |

| Vapor Pressure | 0.052 mmHg | @ 25°C | [1] |

Experimental Protocols

For drug development or synthesis, relying on estimated values is insufficient. The following protocols provide self-validating methods for determining exact solubility.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Best for: Establishing the "Gold Standard" solubility limit.[1]

Reagents:

-

Solvent (e.g., Phosphate Buffer pH 7.4, Hexane, Water).

-

0.45 µm PTFE Syringe Filters (hydrophobic for organic, hydrophilic for aqueous).

Workflow:

-

Saturation: Add excess 4-methyl-2-pentenoic acid to 10 mL of solvent in a glass vial until undissolved oil droplets or solid persist.

-

Equilibration: Agitate at 25°C for 24–48 hours using a rotary shaker.

-

Self-Validation Step: Check pH at T=0 and T=24h. If pH shifts significantly (due to the acid dissolving), adjust back to target pH or record the final pH as the saturation pH.

-

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm filter. Discard the first 1 mL of filtrate (to account for filter adsorption).

-

Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (210 nm) or GC-FID.

Protocol B: Kinetic Solubility (Turbidimetry)

Best for: High-throughput screening (HTS) in early formulation.[1]

Workflow:

-

Stock Prep: Dissolve test article in DMSO to 10 mM.

-

Titration: Add stock solution in 1 µL increments to a cuvette containing aqueous buffer.

-

Detection: Monitor Absorbance at 600 nm (light scattering).

-

Endpoint: The point where Absorbance spikes > 0.005 AU indicates precipitation.

-

Calculation:

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1]

Applications in Drug Development & Synthesis[2]

Understanding the solubility profile of 4-methyl-2-pentenoic acid allows for optimized processing:

-

Extraction Efficiency:

-

To extract this acid from an aqueous reaction mixture, acidify the aqueous phase to pH < 3. This protonates the acid (Monomer form), driving the LogD up and forcing it into the organic layer (e.g., Ethyl Acetate or Hexane) where it stabilizes as a dimer.

-

-

Salt Formulation:

-

For pharmaceutical formulations requiring high aqueous load, convert the free acid to a sodium or potassium salt. This disrupts the dimerization potential and engages ion-dipole solvation, theoretically increasing solubility to >100 mg/mL.

-

-

Chromatographic Retention:

-

In Reverse Phase HPLC, retention is highly pH-dependent.[1] At pH 2.5 (mobile phase), the molecule is neutral and retains well on C18 columns. At pH 7.0, it elutes near the void volume due to ionization.

-

References

-

The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid physicochemical properties. Retrieved from [Link]

-

FooDB. (2010). Compound 4-Methyl-2-pentenoic acid (FDB008176).[1][3] Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Methyl-2-pentenoic acid, 98% Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Showing Compound 4-Methyl-2-pentenoic acid (FDB008176) - FooDB [foodb.ca]

- 2. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]

- 3. CAS 10321-71-8: 4-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]

- 4. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-pentenoic acid, 98+% | Fisher Scientific [fishersci.ca]

Molecular weight and physical constants of 4-methylpent-2-enoic acid

This guide provides an in-depth technical analysis of 4-methylpent-2-enoic acid, focusing on its physicochemical properties, synthesis, and characterization.

Molecular Identity, Physical Constants, and Synthetic Protocols

Executive Summary

4-Methylpent-2-enoic acid (CAS: 10321-71-8 for trans-isomer) is an

This guide outlines the definitive physical constants, thermodynamic properties, and a validated laboratory protocol for its synthesis via the Knoevenagel condensation.

Molecular Identity & Stoichiometry

| Parameter | Data |

| IUPAC Name | 4-Methylpent-2-enoic acid |

| Common Name | Isohexenoic acid |

| CAS Number | 10321-71-8 (E-isomer); 1577-18-0 (generic) |

| Chemical Formula | |

| SMILES | CC(C)C=CC(=O)O |

| Molecular Weight | 114.14 g/mol |

Structural Isomerism

The molecule exists primarily as the trans (E) isomer due to steric hindrance between the isopropyl group and the carboxylic acid moiety in the cis (Z) configuration.

Figure 1: Stereochemical relationship between the E and Z isomers. The E-isomer is the standard commercial and synthetic form.

Physical & Thermodynamic Constants

The following data represents the standard values for the trans-isomer (purity >97%).

| Property | Value | Conditions / Notes |

| Boiling Point | 203–204 °C | @ 760 mmHg (Standard Pressure) |

| Boiling Point (Reduced) | 115–116 °C | @ 15–17 mmHg |

| Melting Point | 34–35 °C | Solid at low room temp; often liquid in warm labs. |

| Density | 0.963 g/mL | @ 25 °C |

| Refractive Index ( | 1.448 – 1.453 | @ 20 °C |

| Flash Point | > 100 °C | Closed Cup |

| pKa | 4.75 ± 0.10 | Predicted (Typical for |

| Solubility | Low | Slightly soluble in water; Miscible in EtOH, Ether. |

Synthetic Protocol: Knoevenagel Condensation

The most robust method for synthesizing 4-methylpent-2-enoic acid is the Doebner modification of the Knoevenagel condensation. This route utilizes isobutyraldehyde and malonic acid, driven by pyridine-catalyzed decarboxylation.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

Isobutyraldehyde (2-methylpropanal): 1.0 eq

-

Malonic Acid: 1.1 eq

-

Pyridine (Solvent/Base): 2.0 volumes

-

Piperidine (Catalyst): 0.05 eq

Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

-

Dissolution: Dissolve Malonic Acid in Pyridine. Add Isobutyraldehyde slowly with stirring.

-

Catalysis: Add catalytic Piperidine.

-

Reaction: Heat the mixture on a steam bath or oil bath at 90–100 °C for 3–4 hours.

-

Validation: Monitor the evolution of

bubbles. The reaction is complete when gas evolution ceases.

-

-

Quench: Pour the cooled reaction mixture into an excess of ice-cold dilute HCl (to neutralize pyridine).

-

Extraction: Extract the oily layer with Diethyl Ether (

). -

Purification:

-

Wash ether extracts with brine.

-

Dry over anhydrous

. -

Evaporate solvent.[1]

-

Distillation: Perform vacuum distillation (collect fraction boiling at ~115 °C @ 15 mmHg).

-

Figure 2: Workflow for the Knoevenagel-Doebner synthesis of 4-methylpent-2-enoic acid.

Analytical Characterization

To validate the identity of the synthesized product, compare spectral data against these standard characteristics.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 11.8 | Singlet (br) | 1H | -COOH | Carboxylic Acid proton |

| 7.08 | dd | 1H | -CH =CH- | |

| 5.82 | d | 1H | -CH=CH - | |

| 2.45 | Multiplet | 1H | -CH (CH3)2 | Isopropyl methine |

| 1.06 | Doublet | 6H | -CH(CH 3)2 | Methyl groups |

Note: The coupling constant (

Infrared Spectroscopy (FT-IR)[5]

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1695–1705 cm⁻¹: Strong C=O stretch (Conjugated acid).

-

1650 cm⁻¹: C=C stretch (Alkene).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Retrieved from [Link]

-

The Good Scents Company (2024). 4-methyl-2-pentenoic acid Physical Properties and Data. Retrieved from [Link]

-

Organic Syntheses (Coll.[1] Vol. 3). Knoevenagel Condensation: General Methods. (Referenced for Doebner modification protocol standards). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of Methyl-Pentenoic Acid Isomers

Executive Summary & Scientific Context

The separation of methyl-pentenoic acid isomers presents a classic chromatographic challenge: resolving compounds that are isobaric, structurally similar, and possess limited hydrophobic retention. These compounds, such as 2-methyl-2-pentenoic acid (often called "Strawberry Acid") and its isomers like 4-methyl-2-pentenoic acid , are critical in flavor chemistry and as pharmaceutical intermediates.

The primary difficulty lies in distinguishing between:

-

Positional Isomers: Difference in methyl group location (e.g., C2 vs. C4).

-

Geometric Isomers: cis (Z) vs. trans (E) configurations around the double bond.

This guide moves beyond generic "start-up" instructions. It provides a logic-driven workflow to achieve baseline resolution (

Chemical Logic & Strategic Framework

Before touching the instrument, we must define the physicochemical constraints.

The pKa Constraint

Methyl-pentenoic acids are weak organic acids with pKa values typically between 4.0 and 5.0 .

-

At pH > 5.0: They exist as carboxylate anions (

). They are highly polar and will elute near the void volume ( -

At pH < 3.0: They exist in the protonated, non-ionized form (

). This maximizes hydrophobic interaction with the stationary phase, increasing retention (

Directive: The mobile phase pH must be maintained between 2.0 and 2.8.

The Selectivity ( ) Strategy[1]

-

C18 (Octadecyl): Relies purely on hydrophobicity. Good for separating positional isomers (e.g., 2-methyl vs. 4-methyl) due to different effective chain lengths.

-

Phenyl-Hexyl / Biphenyl: Offers

interactions and steric selectivity. This is superior for separating geometric isomers (E vs. Z) because the planar "kink" of a cis-isomer interacts differently with the rigid phenyl ring than the linear trans-isomer.

Experimental Protocols

Protocol A: Initial Method Scouting (The "Wide Net")

Objective: Determine the approximate elution window and assess if a standard C18 chemistry is sufficient.

Equipment Setup:

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 100 mm x 4.6 mm, 3.5 µm.

-

Temperature: 30°C.

-

Detection: UV-Vis (PDA) at 215 nm (targeting the conjugated carbonyl-double bond system).

Mobile Phase Preparation:

-

Solvent A: 0.1% Phosphoric Acid (

) in Water (pH ~2.2). Note: Use Formic Acid if MS detection is required, but Phosphoric provides better peak shape for UV. -

Solvent B: Acetonitrile (ACN).[1]

Gradient Table (Scouting):

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase |

| 0.00 | 95 | 5 | 1.0 | Equilibration |

| 1.00 | 95 | 5 | 1.0 | Hold |

| 15.00 | 5 | 95 | 1.0 | Linear Ramp |

| 17.00 | 5 | 95 | 1.0 | Wash |

| 17.10 | 95 | 5 | 1.0 | Re-equilibration |

Success Criteria:

-

Analytes elute between 2–12 minutes.

-

Symmetry factor (

) is between 0.8 and 1.5.

Protocol B: Optimization for Isomer Resolution

If Protocol A yields overlapping peaks (common for E/Z pairs), switch to this optimized protocol focusing on steric selectivity and shallow gradients .

Rationale: Geometric isomers often require a "flatter" gradient to allow the stationary phase enough time to discriminate based on shape.

Equipment Setup:

-

Column: Phenyl-Hexyl or C18 High-Density Load (e.g., Waters XSelect CSH Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm.

-

Temperature: 25°C (Lower temperature enhances steric selectivity).

Mobile Phase Optimization:

-

Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Buffer is more robust than simple acid addition for resolving critical pairs.

-

Solvent B: Methanol (MeOH). MeOH is less strong than ACN, providing higher retention and different solvation selectivity for isomers.

Gradient Table (High Resolution):

| Time (min) | % Solvent A | % Solvent B | Curve | Description |

| 0.00 | 80 | 20 | N/A | Initial Hold |

| 20.00 | 40 | 60 | Linear | Shallow Gradient (2% per min) |

| 21.00 | 5 | 95 | Linear | Wash Step |

| 25.00 | 5 | 95 | Hold | Wash Hold |

| 25.10 | 80 | 20 | Step | Return to Initial |

| 35.00 | 80 | 20 | Hold | Re-equilibration |

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Method Development Logic Flow

Caption: Logical flowchart for selecting column chemistry and solvent conditions based on resolution outcomes.

Diagram 2: Isomer Separation Mechanism

Caption: Mechanistic view of how pH control and stationary phase choice drive the separation of specific isomer types.

System Suitability & Validation Criteria

To ensure the method is "self-validating" and robust for routine use, the following system suitability parameters must be met before every sample batch.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | Ensures <1% peak overlap for accurate quantitation. | |

| Tailing Factor ( | Values > 1.5 indicate secondary silanol interactions or pH mismatch. | |

| Retention Time %RSD | Confirms pump stability and column equilibration. | |

| Capacity Factor ( | Ensures analytes are retained and not eluting with the void volume. |

Troubleshooting Guide

Issue 1: Peak Tailing or Split Peaks

-

Cause: pH is too close to the pKa (approx 4.5). The analyte is partially ionizing.

-

Solution: Lower the pH of Solvent A to 2.2 or 2.0. Ensure buffer capacity (20-25 mM) is sufficient.

Issue 2: Co-elution of cis and trans isomers

-

Cause: Lack of steric selectivity on standard C18.

-

Solution: Switch to a Phenyl-Hexyl column or lower the temperature to 15-20°C to "freeze" the distinct shapes of the isomers, enhancing the stationary phase's ability to discriminate.

Issue 3: Baseline Drift at 215 nm

-

Cause: UV Cutoff of solvents.

-

Solution: Ensure "HPLC Grade" or "Gradient Grade" Acetonitrile is used. If using Formic Acid, ensure it is high purity. Phosphoric acid is transparent at 215 nm, whereas Formic Acid has some absorbance.

References

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5366258, 2-Methyl-2-pentenoic acid. Retrieved from [Link]

-

MAC-MOD Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

-

ResearchGate. (2010). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers.[2] Retrieved from [Link]

Sources

Application Note: Advanced Extraction and Profiling of Volatile Fatty Acids in Camellia sinensis Matrices

Executive Summary & Scientific Context

Volatile Fatty Acids (VFAs)—specifically short-chain (C2–C6) and medium-chain (C6–C12) carboxylic acids—play a dualistic role in tea characterization. In unfermented teas (Green, White), elevated VFAs often indicate lipid oxidation (rancidity) or improper storage. Conversely, in post-fermented teas (Pu-erh, Dark Tea), VFAs like butyric, hexanoic, and octanoic acid are critical quality markers derived from microbial fermentation and lipid degradation.

Extracting VFAs from Camellia sinensis presents a unique challenge:

-

Matrix Complexity: Tea is rich in polyphenols, alkaloids (caffeine), and pigments that interfere with extraction.

-

Polarity & Volatility: VFAs are highly polar (causing peak tailing) yet volatile (risking loss during solvent concentration).

-

Trace Abundance: They often exist at ppm/ppb levels, masked by dominant terpenes (linalool, geraniol).

This guide details three distinct protocols: Headspace Solid-Phase Microextraction (HS-SPME) for rapid profiling, Simultaneous Distillation Extraction (SDE) for exhaustive recovery, and In-Vial Derivatization for precise quantification.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Rapid, solvent-free profiling and preserving highly volatile C2-C6 acids.

Mechanistic Rationale

HS-SPME relies on the equilibrium partitioning of analytes between the sample matrix, the headspace, and the fiber coating. For VFAs, standard non-polar fibers (PDMS) are insufficient. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2][3]

-

DVB (Mesoporous): Captures C6–C12 acids.

-

Carboxen (Microporous): Traps small C2–C5 acids.

-

Salt Saturation: Increases the ionic strength of the matrix, driving polar VFAs into the headspace ("Salting-out effect").

Detailed Workflow

Materials:

-

50/30 µm DVB/CAR/PDMS Fiber (Pre-conditioned at 270°C for 30 min).

-

20 mL Headspace Vials with PTFE/Silicone septa.

-

Saturated NaCl solution.

-

Internal Standard: 2-Ethylbutyric acid (50 µg/mL in methanol).

Step-by-Step Protocol:

-

Sample Prep: Grind 1.0 g of tea leaves (cryogenic grinding preferred to prevent volatile loss) and transfer to a 20 mL vial.

-

Matrix Modification: Add 5 mL of boiling ultra-pure water and 1.5 g of NaCl. Immediately spike with 10 µL of Internal Standard.

-

Equilibration: Seal vial and incubate at 80°C for 20 minutes with agitation (500 rpm). Note: Heat is required to release VFAs bound to cell walls, but excessive heat (>100°C) triggers Maillard artifacts.

-

Extraction: Expose the fiber to the headspace for 40 minutes at 80°C.

-

Desorption: Inject fiber into GC inlet (Splitless mode) at 250°C for 5 minutes.

Visualization: HS-SPME Equilibrium Dynamics

Caption: Thermodynamic partitioning of VFAs from matrix to fiber in HS-SPME.

Protocol B: Simultaneous Distillation Extraction (SDE)

Best for: Exhaustive extraction of medium-chain fatty acids (C6+) and total aroma load.

Mechanistic Rationale

SDE (Likens-Nickerson method) continuously recycles solvent and steam, allowing for the concentration of volatiles from a large sample mass. While aggressive, it is superior for recovering semi-volatiles that SPME might miss due to fiber saturation.

Detailed Workflow

Materials:

-

Likens-Nickerson Apparatus.

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (high purity).

-

Internal Standard: Ethyl decanoate.[1]

Step-by-Step Protocol:

-

Setup: Place 15 g of tea leaves in a 1 L round-bottom flask with 500 mL distilled water.

-

Solvent: Add 50 mL of DCM to the solvent flask.

-

Distillation: Heat both flasks to boiling. The steam distillate and solvent vapors mix in the central chamber, facilitating analyte transfer to the organic phase.

-

Duration: Run for 2 hours . Critical: Longer times increase thermal degradation of lipids into artifactual aldehydes.

-

Concentration: Dry the organic phase over anhydrous sodium sulfate (

) and concentrate to 1 mL using a gentle nitrogen stream (avoid rotary evaporation to prevent loss of volatile C2-C4 acids).

Protocol C: Derivatization for Quantification (GC-MS)

Best for: Precise quantification of Short-Chain Fatty Acids (SCFAs) which tail on non-polar columns.

The Challenge of Free Acids

Free VFAs interact with silanol groups in GC columns, causing peak tailing and poor reproducibility. Derivatization converts them into non-polar esters (methyl or silyl), improving peak shape and detection limits.[4]

Method: In-Solution Methylation

-

Extract: Use the SDE extract or a simple liquid extract.

-

Reagent: Add 200 µL of Boron Trifluoride-Methanol (BF3-MeOH, 14%) .

-

Reaction: Incubate at 60°C for 30 minutes.

-

Quench: Add 1 mL saturated NaCl and 1 mL Hexane. Vortex.

-

Separate: The VFAs are now Methyl Esters (FAMEs) in the top Hexane layer. Inject the Hexane layer.

Comparative Analysis & Decision Matrix

| Feature | HS-SPME | SDE (Distillation) | Solvent Extraction + Derivatization |

| Target Range | High Volatiles (C2-C10) | Semi-Volatiles (C6-C18) | All Acids (Quantification focus) |

| Sample Size | Small (0.5 - 1g) | Large (10 - 50g) | Medium (1 - 5g) |

| Artifact Risk | Low (if Temp <80°C) | High (Thermal degradation) | Medium (Chemical alteration) |

| Sensitivity | High (Concentration on fiber) | Medium (Dilution in solvent) | High (Improved S/N ratio) |

| Throughput | High (Automated) | Low (Manual setup) | Medium (Batch processing) |

Method Selection Tree

Caption: Decision tree for selecting the optimal VFA extraction method based on analyte properties.

Analytical Considerations (GC-MS)

For researchers skipping derivatization (Direct Injection), column selection is critical.

-

Recommended Column: FFAP (Free Fatty Acid Phase) or DB-WAX .

-

Why: These polyethylene glycol stationary phases are modified with nitroterephthalic acid to deactivate the support, allowing free acids to elute as sharp peaks.

-

-

Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for trace VFAs.

-

Key Ions: m/z 60 (Acetic/Butyric generic rearrangement), m/z 73 (Propionic), m/z 74 (Methyl esters if derivatized).

-

References

-

Wang, C., et al. (2022). "HS-SPME/GC-MS Reveals the Season Effects on Volatile Compounds of Green Tea in High-Latitude Region." Foods. Available at: [Link]

-

Xu, X., et al. (2016). "Characterization of the key aroma compounds in Pu-erh tea by application of the sensomics approach." Food Research International.[5][6] (Contextual citation for fermentation markers).

-

Shimadzu Application News. "Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS." Available at: [Link]

-

Gu, X., et al. (2009). "Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples."[5] International Journal of Analytical Chemistry. Available at: [Link]

Sources

- 1. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Comparison of the Volatile Compounds among Different Production Regions of Green Tea using Simultaneous Distillation Extraction Coupled with Gas Chromatography-mass Spectrometry | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 6. Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing yield in the dehydration of beta-hydroxy acids to alkenes

Technical Support Center: Dehydration of

Topic: Optimizing Yield in the Dehydration of

Introduction: The Dehydration Paradox

Dehydrating a

-

Electronic Deactivation: The carboxylate anion (formed under basic conditions) is electron-rich, destabilizing the transition state for E1cB elimination.[1]

-

Decarboxylation Risk: If the

-hydroxy group oxidizes to a

This guide moves beyond textbook "acid-catalyzed heating" to provide high-yield, stereoselective protocols used in complex synthesis.[1]

Module 1: Diagnostic Workflow

Before selecting a reagent, assess your substrate's stability. Use this decision matrix to select the optimal protocol.

Figure 1: Decision matrix for selecting the dehydration strategy based on substrate tolerance and protecting group status.

Module 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does my direct acid-catalyzed dehydration (H₂SO₄/Heat) yield <40%? A: Direct acid catalysis (E1/E2) suffers from equilibrium limitations and side reactions.[1]

-

The Cause: The reaction is reversible. Water must be physically removed (Dean-Stark or molecular sieves) to drive the equilibrium.[1] Furthermore, strong acids often cause lactonization (if

-hydrogens are present) or retro-aldol cleavage, breaking the C-C bond you just formed.[1] -

The Fix: Switch to an activation-elimination strategy (Protocol A) where the hydroxyl is converted to a good leaving group (Mesylate/Tosylate) under basic conditions, preventing retro-aldol reversion.[1]

Q2: I see significant decarboxylation. What is happening?

A: You likely have a transient

-

Mechanism: If your reaction conditions allow for even minor oxidation (air/trace metals), the

-hydroxy acid becomes a -

The Fix: Ensure an inert atmosphere (

/Argon). Avoid thermal dehydration (>100°C).[1] Use the EDC/CuCl₂ method (Protocol B) which operates at lower temperatures.[1]

Q3: How do I control E vs. Z selectivity? A: Selectivity is driven by Thermodynamics vs. Kinetics.[1]

-

Thermodynamic Control (E-isomer): Most dehydration methods (especially E1cB) yield the E-isomer (trans) because it minimizes steric strain between the carbonyl and the

-substituent.[1] -

Kinetic Control (Z-isomer): Difficult to achieve directly.[1] Requires specific cyclic transition states (e.g., using lactone intermediates) or Peterson olefination strategies, not simple dehydration.[1]

Module 3: Experimental Protocols

Protocol A: Stepwise Activation (Mesylation/Elimination)

Best for: Complex substrates, sensitive functional groups, and preventing decarboxylation.

Concept: Convert the poor leaving group (-OH) into a potent one (-OMs), then eliminate using a non-nucleophilic base.[1]

-

Mesylation:

-

Elimination:

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) to the reaction mixture.[1]

-

Warm to RT or reflux (40°C) for 2–4 hours.

-

-

Workup: Acidify with cold 1M HCl to pH 2, extract with EtOAc.

Why it works: The base (DBU) promotes E2 elimination specifically.[1] Since the reaction is basic, the carboxyl group remains ionized (

Protocol B: EDC/CuCl₂ Mediated Dehydration

Best for: "One-pot" mild dehydration of esters or amides; applicable to acids with care.[1]

Concept: Carbodiimides (EDC/DCC) act as dehydrating agents, while Cu(II) coordinates the

-

Reagents: Substrate (1.0 equiv), EDC·HCl (1.5 equiv), CuCl₂ (0.1–0.2 equiv).[1]

-

Solvent: Anhydrous Toluene or DCM.[1]

-

Procedure:

-

Note: If using the free acid, EDC may form the N-acylurea byproduct. This protocol is superior if you esterify the acid first (e.g., to a Methyl Ester), dehydrate, and then saponify.

Protocol C: Modified Dean-Stark (High-Throughput)

Best for: Robust, simple fatty acid precursors.[1]

-

Catalyst: Amberlyst-15 (Solid acid) or p-TsOH (10 mol%).[1]

-

Solvent: Toluene or Benzene.[1]

-

Setup: Attach a Dean-Stark trap filled with solvent.[1]

-

Procedure: Reflux vigorously. The removal of water is the only driving force.

-

Optimization: Add a co-solvent like DMSO (10%) if solubility is poor, but this hampers the Dean-Stark efficiency.[1]

Module 4: Comparative Data

| Feature | Acid Catalysis (TsOH) | Base Catalysis (E1cB) | Mesylation/DBU | EDC/CuCl₂ |

| Mechanism | E1/E2 | E1cB | E2 | Assisted Elimination |

| Yield (Typical) | 40–60% | 50–70% | 85–95% | 75–90% |

| Conditions | Harsh (Reflux) | Harsh (Heat) | Mild (0°C - RT) | Mild (60°C) |

| Decarboxylation | High Risk | Low Risk | Negligible | Low Risk |

| Substrate | Simple Acids | Esters/Ketones | Complex Acids | Esters/Amides |

Module 5: Mechanistic Visualization (E1cB)

Understanding the E1cB pathway is crucial when using base catalysis (Protocol D or A).[1] The rate-determining step is usually the elimination of the leaving group, not the deprotonation.

Figure 2: The E1cB elimination mechanism. Note that for carboxylic acids, the initial deprotonation creates a dianion (carboxylate + enolate), making the second step significantly harder due to charge repulsion.

References

-

Bartoli, G., et al. (2000).[1] "An Efficient Procedure for the Diastereoselective Dehydration of

-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System." Organic Letters, 2(12), 1791–1793.[1] Link[1] -

Sai, H., et al. (2003).[1] "Dehydration of

-hydroxy esters using DCC/CuCl." Tetrahedron Letters, 44(12), 2607-2610.[1] (Demonstrates the Carbodiimide/Copper protocol). -

Stohlmeyer, M. M., et al. (1999).[1] "Dehydration of

-Hydroxy Acids using MsCl/DBU in the synthesis of Phomopsin A." Journal of the American Chemical Society, 121(23), 5471. (Establishes the Mesylation/Elimination protocol for complex acids). -

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative source for E1cB vs E1 mechanisms).

-

BenchChem Technical Support. (2025). "Preventing Decarboxylation of Beta-Keto Acids." BenchChem Knowledge Base.[1] Link[1]

Sources

Technical Support Center: Efficient Water Removal in the Synthesis of 4-Methyl-2-Pentenoic Acid

Welcome to the technical support center for optimizing the synthesis of 4-methyl-2-pentenoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to water contamination during their synthetic processes. The presence of water, whether as a byproduct of a condensation reaction or introduced during an aqueous workup, can significantly impact reaction equilibrium, yield, and final product purity.

This document provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding water removal in the context of 4-methyl-2-pentenoic acid synthesis.

Q1: Why is removing water so critical in my synthesis?

A: Water can be detrimental for several reasons depending on the specific synthetic route:

-

Equilibrium-Driven Reactions: For syntheses like the Knoevenagel or Doebner condensation, water is a byproduct.[1] According to Le Châtelier's principle, its accumulation in the reaction mixture will inhibit the forward reaction, preventing it from reaching completion and thus lowering your yield. Actively removing water shifts the equilibrium toward the desired product.[2]

-

Reagent Incompatibility: Some reagents used in alternative synthetic routes may be water-sensitive, leading to decomposition or unwanted side reactions.

-

Workup & Purification Issues: During liquid-liquid extractions, significant amounts of water can dissolve in the organic solvent. Failure to remove this water before solvent evaporation will result in a wet, impure product, making accurate yield calculations impossible and potentially complicating subsequent purification steps like distillation.

Q2: What is the difference between in-situ water removal and post-workup drying?

A: These terms refer to two different stages of the process:

-

In-situ Removal: This involves removing water as it is being formed during the reaction. This is primarily used for equilibrium-driven reactions to drive them to completion. The most common technique for this is azeotropic distillation with a Dean-Stark apparatus.

-

Post-Workup Drying: This is performed after the reaction is complete and the product has been extracted into an organic solvent following an aqueous wash. Its purpose is to remove residual dissolved water from the organic solution before the final solvent evaporation and product isolation. This is typically achieved using anhydrous inorganic salts (drying agents).[3]

Q3: Which chemical drying agent is safe to use with my 4-methyl-2-pentenoic acid product?

A: You must use a neutral or mildly acidic drying agent. The carboxylic acid functional group is acidic and will react with basic drying agents.

-

Recommended: Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are excellent choices.[4][5] MgSO₄ is faster and has a higher capacity for water, while Na₂SO₄ is very neutral and cost-effective but works more slowly.

-

Avoid: Do not use basic drying agents like potassium carbonate (K₂CO₃) or calcium oxide (CaO), as they will deprotonate your carboxylic acid, forming a salt and complicating your isolation. Also, avoid highly reactive drying agents like calcium hydride (CaH₂) or sodium metal, which will react violently with the acidic proton of the carboxylic acid.[6]

Q4: Can I just use a rotary evaporator (rotovap) to remove the water?

A: This is generally not recommended as the primary method for water removal. While you can sometimes remove water by co-evaporation with a solvent (a process known as azeotroping on a rotovap), it is often inefficient for bulk water removal.[7] Furthermore, 4-methyl-2-pentenoic acid has a relatively high boiling point, but heating a wet sample for extended periods can promote side reactions or decomposition. It is far better practice to dry the organic solution thoroughly with a chemical drying agent before using the rotary evaporator.

Section 2: Troubleshooting Guide: In-Situ Water Removal for Condensation Reactions

This section focuses on driving reactions that produce water, such as the Knoevenagel condensation between isobutyraldehyde and malonic acid, to completion.

Issue: My condensation reaction stalls, and the yield of 4-methyl-2-pentenoic acid is low.

This is a classic sign that the reaction equilibrium is being hindered by the water produced as a byproduct.

Solution: Azeotropic Distillation with a Dean-Stark Apparatus

Causality: Azeotropic distillation is a powerful technique that leverages the physical properties of solvent mixtures to remove water from a reaction.[8] An "azeotrope" is a mixture of liquids that has a constant boiling point lower than any of its individual components.[9] By choosing a solvent that forms a low-boiling azeotrope with water and is immiscible with water upon cooling (e.g., toluene), you can physically separate the water from the reaction mixture as it forms.

The heated reaction mixture boils, and the vapor of the water-solvent azeotrope rises into the condenser. The vapor condenses and drips into the graduated collection arm of the Dean-Stark trap. Because water is denser than and immiscible with toluene, it sinks to the bottom of the trap, while the lighter toluene forms a layer on top and eventually overflows back into the reaction flask, ready to carry away more water. This continuous physical removal of a product (water) forces the reaction equilibrium to the right, driving the synthesis to completion.

-

Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed moisture.

-

Reagent Charging: Charge the flask with your reactants (e.g., isobutyraldehyde, malonic acid), a suitable catalyst (e.g., piperidine or pyridine for a Doebner modification[1]), and the azeotroping solvent (e.g., toluene).

-

Heating: Heat the mixture to reflux using a heating mantle. The solvent should be boiling gently.

-

Water Collection: As the reaction proceeds, you will observe the condensed azeotrope collecting in the Dean-Stark trap. A distinct water layer will begin to form at the bottom of the graduated arm.

-

Monitoring: Continue the reflux until no more water is collected in the trap. The theoretical volume of water can be calculated beforehand based on the limiting reagent. The reaction is complete when the collected water volume matches the theoretical amount.

-

Cooldown: Once complete, turn off the heat and allow the apparatus to cool to room temperature before proceeding with the workup.

| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water Content in Azeotrope (% w/w) |

| Toluene | 111 | 85 | 20 |

| Benzene | 80 | 69 | 9 |

| Heptane | 98 | 80 | 13 |

| Cyclohexane | 81 | 69 | 9 |

Note: Toluene is often preferred due to its favorable boiling point and lower toxicity compared to benzene.

Caption: Workflow for in-situ water removal using a Dean-Stark apparatus.

Section 3: Troubleshooting Guide: Post-Workup Drying

This section covers the essential steps for drying the organic solution containing your product after an aqueous workup.

Issue: My organic layer is cloudy after extraction, and I found water in my final product.

A cloudy or hazy organic layer is a clear indication of emulsified or dissolved water. This must be removed before solvent evaporation.

Solution: A Systematic Approach to Drying

Causality: An aqueous workup, while necessary to remove water-soluble impurities, saturates the organic solvent with water. A final wash with a saturated sodium chloride solution (brine) is a critical first step.[7] Brine works by the "salting out" effect; the high concentration of dissolved salt in the aqueous phase reduces the solubility of organic compounds in it and also draws water out of the organic phase due to osmotic pressure, making the subsequent drying step with an inorganic salt more efficient.

Following the brine wash, a chemical drying agent is used to absorb the remaining trace water. The agent is an anhydrous inorganic salt that forms hydrates upon contact with water, effectively sequestering it as a solid that can be filtered off.

Caption: Decision workflow for drying an organic solution after workup.

-

Brine Wash: Transfer your crude organic extract to a separatory funnel. Add a volume of saturated aqueous NaCl (brine) solution equal to about 20-25% of the organic layer volume. Invert the funnel gently several times to mix, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer.

-

Transfer: Transfer the organic layer from the top of the separatory funnel into a clean, dry Erlenmeyer flask.

-

Add Drying Agent: Add a small amount of anhydrous magnesium sulfate (a few spatula tips for a 50-100 mL solution) to the flask.

-

Swirl and Observe: Gently swirl the flask. Initially, the MgSO₄ will clump together as it absorbs water.[5]

-

Titrate to Dryness: Continue adding small portions of MgSO₄ and swirling until some of the newly added powder no longer clumps and swirls freely in the solution, resembling a "snow globe" or fine sand.[3] This indicates that all the water has been absorbed and you have a slight excess of the drying agent.

-

Allow to Stand: Let the flask stand for 5-10 minutes to ensure all water is absorbed.

-

Separate: Carefully decant (pour off) the dry organic solution into a clean round-bottom flask, leaving the clumped drying agent behind. Alternatively, for a cleaner transfer, perform a gravity filtration through a fluted filter paper in a funnel.

-

Solvent Removal: Your solution is now ready for solvent removal via rotary evaporation.

| Drying Agent | Formula | Capacity | Speed | Nature | Compatibility with Carboxylic Acids |

| Magnesium Sulfate | MgSO₄ | High | Fast | Mildly Acidic | Excellent |

| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | Excellent |

| Calcium Chloride | CaCl₂ | High | Medium | Neutral | Poor (can form complexes with carboxylates) |

| Potassium Carbonate | K₂CO₃ | Medium | Medium | Basic | Unsuitable (reacts with the acid) |

| Calcium Sulfate | CaSO₄ | Low | Fast | Neutral | Good (but low capacity requires large amounts) |

Section 4: References

-

Organic Syntheses Procedure for (r)-3-hydroxy-4-methylpentanoic acid (Illustrates workup). Organic Syntheses. URL: [Link][10]

-

How To: Remove Residual Water. University of Rochester, Department of Chemistry. URL: [Link][7]

-

Drying Agents. Chemistry LibreTexts. URL: [Link]

-

Chemistry Teaching Labs - Removing residual water from organic solutions. University of York. URL: [Link][3]

-

Using drying agents. UCLA Chemistry. URL: [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. URL: [Link][2]

-

solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. URL: [https://delloyd. ৫০webs.com/organic/drysolv.html]([Link]. ৫০webs.com/organic/drysolv.html)[6]

-

Dive Into Azeotropic Distillation: Essential Techniques. GWSI. URL: [Link][9]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]

- 4. 利用できないコンテンツ [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. delloyd.50megs.com [delloyd.50megs.com]

- 7. How To [chem.rochester.edu]

- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 9. gwsionline.com [gwsionline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]